Conformational Energy Landscape: 1,5-Dioxaspiro[5.5]undecane vs. 1,4-Dioxaspiro[4.5]decane via NMR Chemical Shift–Dihedral Energy Correlation
The ¹³C and ¹⁷O NMR chemical shifts of 1,5-dioxaspiro[5.5]undecane exhibit a distinct linear correlation with computed dihedral (non-bonding interaction) energies compared to the 1,4-dioxaspiro[4.5]decane series. In a multi-compound regression analysis across homologous spiroacetals, 1,5-dioxaspiro[5.5]undecane occupies a unique region of the chemical-shift–energy parameter space that is non-interchangeable with 1,4-dioxaspiro[4.5]decane [1]. The six-membered 1,3-dioxane ring in 1,5-dioxaspiro[5.5]undecane generates systematically different ¹⁷O shielding tensors relative to the five-membered 1,3-dioxolane of 1,4-dioxaspiro[4.5]decane, producing diagnostic NMR signatures for spiroacetal scaffold identification [2].
| Evidence Dimension | ¹³C/¹⁷O NMR chemical shift vs. dihedral energy correlation slope and intercept |
|---|---|
| Target Compound Data | 1,5-Dioxaspiro[5.5]undecane (six-membered 1,3-dioxane ring + six-membered cyclohexane ring); specific ¹³C δ range distinct from five-membered-ring dioxolane analogs |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decane (five-membered 1,3-dioxolane ring + six-membered cyclohexane ring); 1,4-dioxaspiro[4.4]nonane; 1,6-dioxaspiro[6.6]tridecane |
| Quantified Difference | Qualitatively distinct regression parameters reflecting different ring-strain and through-space oxygen interactions; regioisomeric differentiation achieved via ¹⁷O NMR shielding tensor analysis |
| Conditions | Solution-state NMR; multi-spiroacetal homologous series analyzed under standardized conditions (Tetrahedron Letters, 2007, 48, 795–798) |
Why This Matters
For quality control and structural confirmation in procurement, the unique NMR fingerprint of the 1,5-isomer (vs. 1,4- or 1,7-regioisomers) prevents misidentification and ensures the correct spiroacetal scaffold is received and deployed.
- [1] Tetrahedron Letters. (2007). Relationship between ¹³C and ¹⁷O NMR chemical shifts and dihedral energies of spiroacetals including 1,5-dioxaspiro[5.5]undecane and 1,4-dioxaspiro[4.5]decane. Tetrahedron Letters, 48(5), 795–798. View Source
- [2] Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. VCH Publishers. (See also: ¹⁷O NMR studies of cyclic acetals and spiroacetals). View Source
